

Ecopipam Hydrobromide Demonstrates Superior Tic Reduction Compared to Placebo in Clinical Trials

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Compound of Interest

Compound Name: *Ecopipam hydrobromide*

Cat. No.: *B1145762*

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For Immediate Release:

[City, State] – [Date] – **Ecopipam hydrobromide**, a first-in-class selective dopamine D1 receptor antagonist, has shown statistically significant efficacy in reducing tics in patients with Tourette Syndrome (TS) compared to placebo in recent Phase 2b and Phase 3 clinical trials. These findings offer a promising alternative to existing treatments, which primarily target the D2 dopamine receptor and are often associated with undesirable side effects.

A comprehensive analysis of the available data indicates that ecopipam was generally well-tolerated and demonstrated a favorable safety profile. The primary measure of efficacy in these studies was the Yale Global Tic Severity Scale (YGTSS), a standardized tool for assessing the severity of motor and vocal tics.

Efficacy in Tic Reduction: A Quantitative Comparison

Clinical trial data consistently highlight ecopipam's superiority over placebo in reducing tic severity. The following tables summarize the key findings from pivotal studies.

Phase 3 Randomized Withdrawal Trial Efficacy Data

Outcome Measure	Ecopipam Group	Placebo Group	p-value	Hazard Ratio (95% CI)
Relapse Rate (Pediatric)	41.9%	68.1%	0.0084	0.5 (0.3-0.8)
Relapse Rate (Pediatric & Adult)	41.2%	67.9%	0.0050	0.5 (0.3-0.8)

Relapse was defined as a $\geq 50\%$ loss of the YGTSS-TTS improvement achieved during the open-label phase.

Phase 2b Clinical Trial Efficacy Data

Outcome Measure	Ecopipam Group	Placebo Group	p-value
Mean Change in YGTSS-TTS from Baseline to Week 12	-3.44 (Least Squares Mean Difference)	---	0.01
Improvement in Clinical Global Impression of Tourette Syndrome Severity	Greater Improvement	---	0.03

Safety and Tolerability Profile

Across clinical trials, ecopipam has been generally well-tolerated. The most commonly reported adverse events were mild to moderate in severity. Notably, ecopipam was not associated with the weight gain or metabolic issues often seen with D2 receptor antagonists.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Common Adverse Events in Ecopipam Clinical Trials

Adverse Event	Ecopipam Frequency
Headache	15.8%
Insomnia	14.5%
Somnolence (Drowsiness)	10.2%
Anxiety	9.7%
Fatigue	7.9%
Worsening of Tics	7.9%

Experimental Protocols

The clinical trials for ecopipam were designed to rigorously evaluate its efficacy and safety.

Phase 3 Randomized Withdrawal Trial (NCT05615220)

This multicenter study featured an enriched-enrollment, randomized withdrawal design.

- Study Population: Children, adolescents, and adults (≥ 6 years of age) with a diagnosis of Tourette's Disorder and a YGTSS-Total Tic Score (TTS) of ≥ 20 at baseline.[\[4\]](#)
- Open-Label Phase: All participants received ecopipam for 12 weeks. The dosage was titrated to a target of 1.8 mg/kg/day.[\[4\]](#)
- Randomized Withdrawal Phase: Responders, defined as those with a $\geq 25\%$ improvement in YGTSS-TTS at weeks 8 and 12, were randomized 1:1 to either continue receiving ecopipam or switch to a placebo for an additional 12 weeks in a double-blind manner.[\[5\]](#)
- Primary Endpoint: Time to relapse in pediatric subjects. Relapse was defined as a $\geq 50\%$ loss of the YGTSS-TTS improvement from the open-label phase, the need for tic rescue medication, or hospitalization for TS.[\[5\]](#)

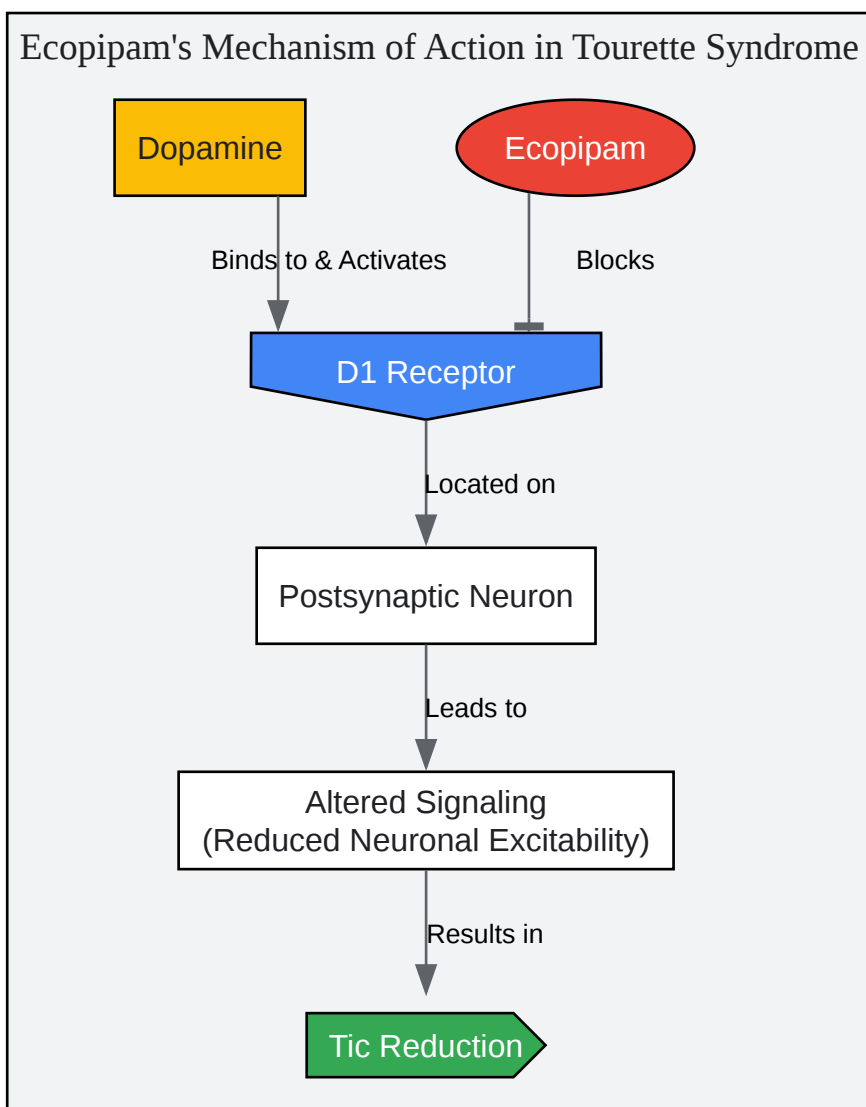
Phase 2b Randomized, Double-Blind, Placebo-Controlled Trial

This trial was designed to assess the efficacy and safety of ecopipam over a 12-week period.

- Study Population: Children and adolescents (≥ 6 to < 18 years) with a YGTSS-TTS of ≥ 20 .[\[2\]](#)
- Randomization: Subjects were randomly assigned in a 1:1 ratio to receive either ecopipam or a placebo.[\[2\]](#)
- Treatment: The study consisted of a 4-week titration phase followed by an 8-week maintenance phase.[\[6\]](#)
- Primary Endpoint: The mean change in YGTSS-TTS from baseline to week 12.[\[2\]](#)
- Secondary Endpoint: The Clinical Global Impression of Tourette Syndrome Severity.[\[2\]](#)

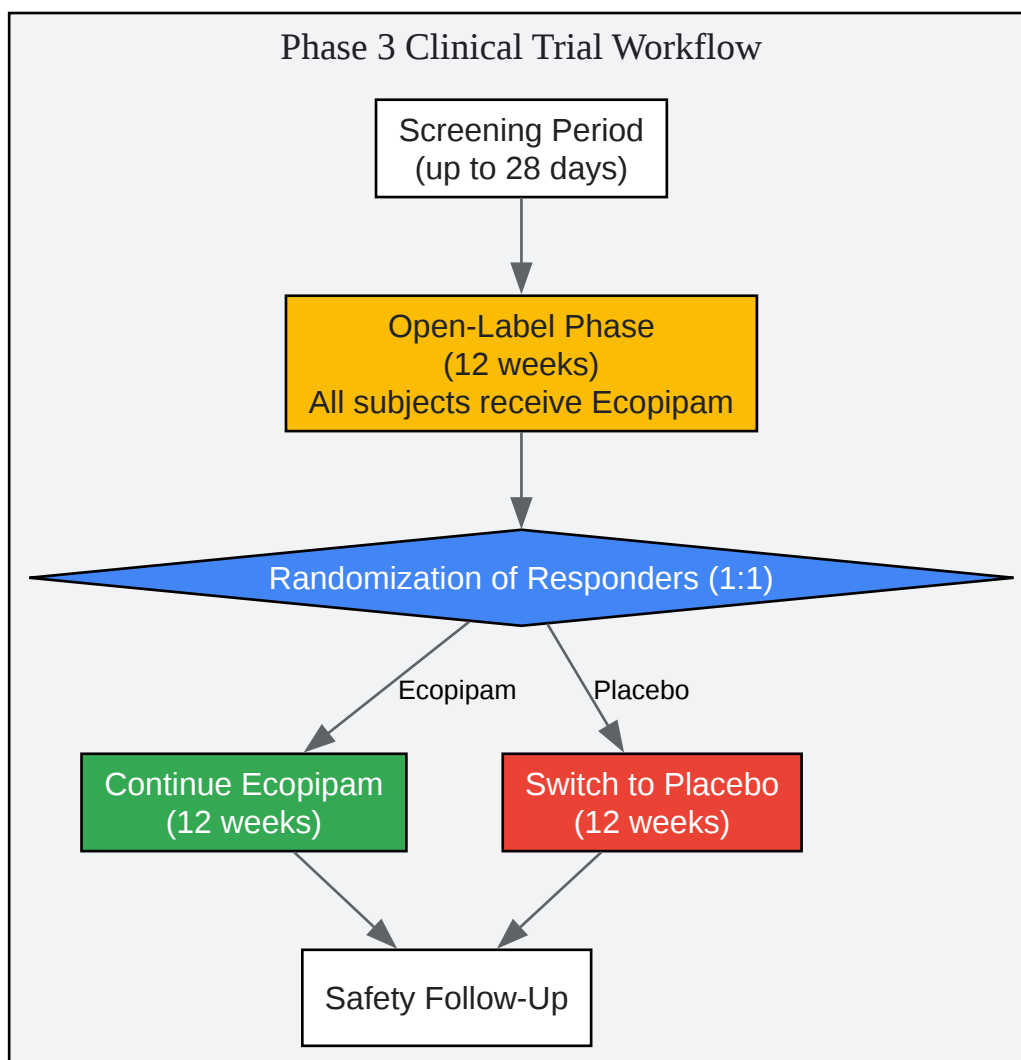
Mechanism of Action and Experimental Workflow

Ecopipam's novel mechanism of action and the workflow of its clinical evaluation are illustrated below.



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Caption: Ecopipam, a D1 antagonist, blocks dopamine from binding to its receptor.



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